3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
Description
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride (CID 28720897) is a tertiary amine derivative with a molecular formula of C₁₃H₂₁N₃·3HCl. Its structure features a 4-methylpiperazine moiety linked via an ethyl chain to a meta-substituted aniline group. The trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Key structural attributes include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]aniline;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.3ClH/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12;;;/h2-4,11H,5-10,14H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWCQVCAHRJOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=CC=C2)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride typically involves the reaction of 3-nitroaniline with 2-(4-Methylpiperazin-1-yl)ethylamine. The process includes the reduction of the nitro group to an amine group, followed by the formation of the trihydrochloride salt. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₂₂Cl₃N₃
- Structure : The compound features an aniline structure connected through a two-carbon ethyl chain to a 4-methylpiperazine group. The presence of three hydrochloric acid molecules enhances its solubility in water, making it suitable for various biological assays.
Pharmaceutical Development
1. Drug Design and Synthesis
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride is of interest in medicinal chemistry due to its potential as a pharmacological agent. Its structural features suggest interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that it may possess:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating serotonin levels.
- Antipsychotic Properties : Its ability to interact with dopamine receptors may contribute to antipsychotic effects.
2. Synthesis Methods
Various synthetic routes can be employed to produce this compound, allowing for modifications that enhance its pharmacological properties. These methods include:
- Reactions involving piperazine derivatives : Modifying the piperazine ring can lead to compounds with improved bioactivity.
- Functionalization of the aniline moiety : Altering substituents on the aniline ring can optimize interactions with biological targets.
1. Interaction Studies
Research into the interactions of this compound with biological targets is crucial for understanding its pharmacodynamics. Studies have focused on:
- Receptor Binding Affinity : Assessing how well the compound binds to serotonin and dopamine receptors.
- In vitro Assays : Evaluating cytotoxicity and efficacy against various cell lines, including cancer cells and pathogens.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antiparasitic Activity : In studies assessing new therapeutic agents against Plasmodium falciparum, compounds structurally related to this compound have shown promising results in inhibiting parasite growth, suggesting potential use in malaria treatment .
- Cytotoxicity Profiling : Research has demonstrated that derivatives of this compound exhibit varying levels of cytotoxicity against different human cell lines, indicating the need for careful evaluation during drug development .
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound belongs to a broader class of piperazine-aniline derivatives , which vary in substituents, linker length, and salt forms. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Substituent Effects: The methyl group on the piperazine ring in the target compound (vs. Chloroacetamide in compound 3b introduces electrophilic reactivity, making it a precursor for covalent inhibitors , whereas the unsubstituted aniline in the target compound favors non-covalent interactions.
Pharmacokinetic Properties :
- The bis(4-fluorophenyl) groups in Difluanine trihydrochloride significantly enhance lipophilicity (logP ~5.5 estimated), compared to the target compound’s logP of ~2.1 (predicted) .
- Trihydrochloride salts universally improve aqueous solubility (>50 mg/mL in water for most analogues) compared to free bases .
Biological Targets: The Hoechst 33342 analog binds DNA minor grooves, while the target compound’s simpler structure may favor monoamine transporters (e.g., serotonin or dopamine receptors) .
Collision Cross-Section (CCS) Data
| Adduct Type | Target Compound (Ų) | Hoechst 33342 Analog (Estimated) |
|---|---|---|
| [M+H]⁺ | 153.3 | ~210–230 (due to larger mass) |
| [M+Na]⁺ | 165.4 | ~225–250 |
Note: CCS data for other analogues are unavailable in the provided evidence.
Biological Activity
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₁N₃
- SMILES Notation : CN1CCN(CC1)CCC2=CC(=CC=C2)N
- InChI Key : BUKDRFCAGJUZMF-UHFFFAOYSA-N
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
1. Receptor Interaction
Studies have shown that compounds similar to 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline exhibit significant activity at opioid receptors. For instance, the compound's analogs have demonstrated selective antagonism at the κ-opioid receptor, which is linked to effects on mood and anxiety disorders .
2. In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Research involving MDCK-MDR1 cells has highlighted its potential to overcome multidrug resistance (MDR) in cancer cells . The compound's ability to inhibit specific transporters such as P-glycoprotein (P-gp) was noted, which is crucial for drug bioavailability and efficacy.
Case Study 1: Neuropharmacological Effects
In a study exploring the neuropharmacological effects of similar compounds, it was found that they could reduce anxiety-related behaviors in animal models. This suggests that this compound may have anxiolytic properties .
Case Study 2: Cancer Cell Line Studies
Another investigation assessed the effects of related compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in certain types of cancer cells, suggesting potential applications in oncology .
Data Table: Biological Activity Overview
Q & A
Basic: What are the key steps and challenges in synthesizing 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride?
Methodological Answer:
Synthesis typically involves nucleophilic substitution between a halogenated aniline precursor (e.g., 3-(2-chloroethyl)aniline) and 4-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) . Post-reduction of intermediates (e.g., nitro groups to amines) and subsequent salt formation with HCl yields the trihydrochloride form. Key challenges include:
- Reagent purity : Impurities in the piperazine derivative can lead to side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying to avoid hydrolysis .
- Salt formation : Stoichiometric control during HCl addition is critical to avoid mixed salt byproducts .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Structural confirmation employs:
- NMR spectroscopy : H and C NMR verify the ethyl linkage between the aniline and piperazine moieties (e.g., δ ~2.7 ppm for CH adjacent to piperazine) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and isotopic patterns consistent with Cl counterions .
- Elemental analysis : Matches calculated C, H, N, and Cl percentages for the trihydrochloride form .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in activity data (e.g., receptor binding assays) often stem from:
- Purity variability : HPLC purity ≥95% is essential; trace impurities (e.g., unreacted piperazine) may off-target receptors .
- Assay conditions : pH-dependent solubility (due to trihydrochloride salt) affects bioavailability. Buffers should mimic physiological pH (7.4) for consistency .
- Counterion interference : Excess HCl in the salt form may alter ionic strength in cell-based assays. Dialysis or neutralization controls are recommended .
Advanced: What experimental strategies optimize reaction yield and scalability for this compound?
Methodological Answer:
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in halogen displacement steps .
- Temperature gradients : Stepwise heating (e.g., 60°C for substitution, 25°C for salt formation) minimizes thermal degradation .
- Workup protocols : Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted piperazine, while recrystallization in ethanol:HCl yields high-purity trihydrochloride .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the piperazine ring .
- Humidity control : Desiccants (e.g., silica gel) mitigate deliquescence due to hygroscopic HCl salt .
- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., oxidized piperazine derivatives) .
Advanced: How do researchers analyze the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry for receptor-ligand interactions .
- Molecular docking : Computational models (e.g., AutoDock) predict binding poses, focusing on the ethylaniline-piperazine motif’s flexibility .
- Mutagenesis studies : Site-directed mutations in target receptors (e.g., serotonin receptors) validate hypothesized binding residues .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive HCl salt .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine HCl-containing particulates .
- Spill management : Neutralize acid residues with sodium bicarbonate before disposal .
Advanced: How can researchers differentiate between the trihydrochloride salt and freebase forms in experimental data?
Methodological Answer:
- Titration : Potentiometric titration with NaOH quantifies HCl equivalents .
- X-ray diffraction (XRD) : Crystal structures distinguish salt vs. freebase forms via Cl anion positions .
- Solubility tests : The trihydrochloride form is highly water-soluble (>100 mg/mL), whereas the freebase precipitates in aqueous media .
Advanced: What are the best practices for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., piperazine consumption) .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., reagent ratios, stirring rates) .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for consistent salt crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
